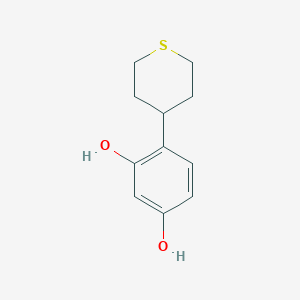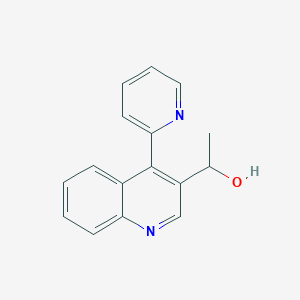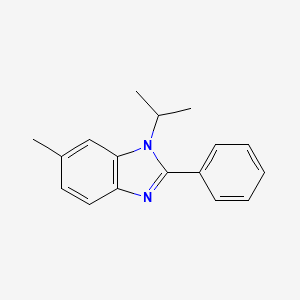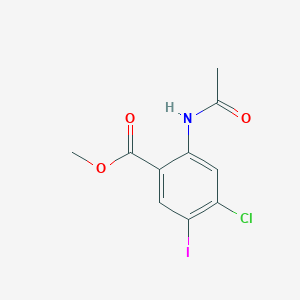
4-methoxy-2-nitro-5-propoxyBenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-nitro-5-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, featuring methoxy, nitro, and propoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-nitro-5-propoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by the introduction of the propoxy group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The propoxy group can be introduced via a nucleophilic substitution reaction using propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-nitro-5-propoxybenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Propyl bromide and potassium carbonate.
Esterification: Alcohols and sulfuric acid.
Major Products
Reduction: 4-methoxy-2-amino-5-propoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
4-Methoxy-2-nitro-5-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-2-nitro-5-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and propoxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitrobenzoic acid: Lacks the propoxy group, resulting in different chemical and physical properties.
4-Methoxybenzoic acid: Lacks both the nitro and propoxy groups, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Lacks the methoxy and propoxy groups, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2-nitro-5-propoxybenzoic acid is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methoxy, nitro, and propoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C11H13NO6 |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
4-methoxy-2-nitro-5-propoxybenzoic acid |
InChI |
InChI=1S/C11H13NO6/c1-3-4-18-10-5-7(11(13)14)8(12(15)16)6-9(10)17-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
WGVGKOQKQIQFRF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)



![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)




